molecular formula C16H17BrFNO2 B1458577 N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin CAS No. 1466208-21-8

N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin

Cat. No. B1458577
M. Wt: 354.21 g/mol
InChI Key: WTXLABJPNPWSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin, commonly referred to as N-BFB-DM, is a synthetic compound used in a variety of scientific research applications. It is a highly reactive compound with a wide range of biochemical and physiological effects.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Bromophenol derivatives have been synthesized and evaluated for their inhibitory properties against human cytosolic carbonic anhydrase II (hCA II), an enzyme involved in critical physiological processes such as respiration and acid-base balance. Compounds similar to the one demonstrated carbonic anhydrase inhibitory capacities, indicating potential applications in developing treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Metabolism and Elimination Studies

Another study focused on the metabolism of 25B-NBF, a compound with a structure akin to N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin, revealing extensive metabolism into numerous metabolites via processes such as hydroxylation and glucuronidation. This research is crucial for understanding the metabolic pathways and elimination properties of novel psychoactive substances, aiding in the development of abuse screening methods (Kim et al., 2019).

properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-1-(2,4-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO2/c1-20-15-4-3-12(16(8-15)21-2)10-19-9-11-5-13(17)7-14(18)6-11/h3-8,19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXLABJPNPWSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC(=CC(=C2)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin
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